molecular formula C21H28N2O5S B7694986 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No. B7694986
M. Wt: 420.5 g/mol
InChI Key: PLRYGVAKZVUAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.

Mechanism of Action

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide works by binding to the active site of BTK and preventing its activation by upstream signaling molecules. This leads to inhibition of downstream signaling pathways involved in B cell proliferation and survival.
Biochemical and Physiological Effects:
Inhibition of BTK by 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide leads to decreased proliferation and survival of B cells, which is particularly relevant in the context of B cell malignancies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to inhibit the production of inflammatory cytokines in B cells, which may be relevant in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B cell signaling pathways. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its use in combination with other targeted therapies for the treatment of B cell malignancies. Another potential application is in the treatment of autoimmune diseases, where inhibition of BTK may be beneficial. Additionally, further studies are needed to understand the safety and efficacy of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide in humans, which could lead to its development as a clinical therapy.

Synthesis Methods

The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dimethoxybenzene with 4-(tert-butylsulfonamido)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide in the presence of a base to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide.

Scientific Research Applications

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell tumors.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-21(2,3)23-29(25,26)17-10-6-15(7-11-17)8-13-20(24)22-18-12-9-16(27-4)14-19(18)28-5/h6-7,9-12,14,23H,8,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRYGVAKZVUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.